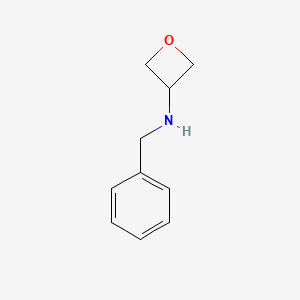

N-benzyloxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGHRPVYBGSMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of N-benzyloxetan-3-amine from oxetan-3-one

An In-Depth Technical Guide to the Synthesis of N-Benzyloxetan-3-amine from Oxetan-3-one

A Foreword for the Modern Medicinal Chemist

The oxetane ring, once a synthetic curiosity, has firmly established itself as a privileged motif in contemporary drug discovery. Its unique combination of properties—a low molecular weight, polar, and three-dimensional scaffold—offers medicinal chemists a powerful tool to modulate key physicochemical characteristics of drug candidates.[1][2][3] Oxetanes can act as bioisosteric replacements for gem-dimethyl or carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without compromising biological activity.[2] A particularly impactful application is the attenuation of the basicity of adjacent amine functionalities.[1][2] The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of a neighboring amine, a critical modification for optimizing pharmacokinetic profiles and reducing off-target effects.[1][2]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, a foundational building block for introducing the valuable 3-aminooxetane moiety. The chosen synthetic strategy is a one-pot reductive amination of oxetan-3-one, a robust and efficient transformation that is central to the modern synthetic chemist's toolkit. Herein, we will not only detail the procedure but also elucidate the underlying chemical principles and rationale that ensure a reliable and reproducible outcome.

The Core Strategy: One-Pot Reductive Amination

The direct conversion of a ketone to an amine in the presence of an amine and a reducing agent is known as reductive amination. This one-pot procedure is highly efficient as it circumvents the need to isolate the intermediate imine or enamine, which can be unstable.[4] The success of this strategy hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[5][6]

For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4][5][7]

Causality Behind Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): Unlike more aggressive hydrides such as sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent.[5] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it slow to react with ketones but highly reactive toward protonated iminium ions.[5][7] This chemoselectivity is paramount for a successful one-pot reaction, preventing the formation of the undesired by-product, oxetan-3-ol.

-

Solvent Choice (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent for many STAB-mediated reductive aminations.[5] It is an aprotic solvent that does not react with the hydride reagent and effectively solubilizes the reactants and intermediates.[4]

-

Catalytic Acid: While STAB reactions can proceed under neutral conditions, the inclusion of a catalytic amount of acetic acid can be beneficial, particularly with less reactive ketones. The acid catalyzes the formation of the imine and ensures the presence of the highly reactive iminium ion, which is the species reduced by STAB.[5][8]

Visualizing the Synthetic Workflow

The overall process can be visualized as a straightforward, three-stage workflow within a single reaction vessel.

Caption: High-level workflow for the one-pot synthesis.

Mechanism of Action: The Reductive Amination Pathway

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process unfolds through a series of equilibrium and irreversible steps.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Preparation of N-benzyl oxetan-3-yl amine

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of stability and its profound influence on molecular properties.[1][2] The oxetane moiety is increasingly utilized as a versatile bioisostere, often serving as a polar substitute for less desirable functionalities like gem-dimethyl or carbonyl groups.[3][4] Its introduction into a molecular scaffold can favorably modulate critical physicochemical parameters, including aqueous solubility, lipophilicity (logD), metabolic stability, and even the basicity of proximal amines.[1][5] These improvements can enhance a drug candidate's pharmacokinetic profile and overall "drug-like" characteristics.[1][6]

N-benzyl oxetan-3-yl amine is a key synthetic intermediate that embodies the utility of this scaffold. It serves as a foundational building block for the synthesis of more complex, biologically active molecules in various therapeutic areas.[7][8] This guide provides a detailed technical overview of its preparation, focusing on the most efficient and widely adopted synthetic strategy: the reductive amination of oxetan-3-one. We will explore the causality behind experimental choices, present a detailed protocol, and provide the necessary data and visualizations to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and efficient pathway to N-benzyl oxetan-3-yl amine begins with the synthesis of its direct precursor, oxetan-3-one, followed by a one-pot reductive amination with benzylamine. This approach is favored for its high convergence and operational simplicity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-benzyloxetan-3-amine CAS number and properties

An In-depth Technical Guide to N-benzyloxetan-3-amine

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. Its unique structural combination of a secondary amine and a strained oxetane ring makes it a versatile intermediate for introducing specific physicochemical properties into novel molecular entities.

Core Molecular Identity and Properties

This compound is an organic compound featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine core. The presence of the strained four-membered oxetane ring is of particular interest in medicinal chemistry, as it can serve as a bioisostere for other functional groups and favorably modulate properties such as solubility, metabolic stability, and lipophilicity.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.8!", fontcolor="#202124"]; C1 [label="CH₂", pos="1.2,0.5!", fontcolor="#202124"]; C2 [label=" ", pos="2.2,0.5!", shape=point]; // Benzene ring start C3 [label="CH", pos="-1.2,0.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="-2.2, -0.5!", fontcolor="#202124"]; O [label="O", pos="-2.2, 1.5!", fontcolor="#202124"]; C5 [label="CH₂", pos="-0.2, 1.5!", fontcolor="#202124"];

// Benzene ring benzene [label=<

, pos="3.2,0.5!", shape=none];

// Bonds N -- H; N -- C1; N -- C3; C3 -- C4; C3 -- C5; C4 -- O; C5 -- O; C1 -- C2 [style=invis]; // Invisible edge for positioning C1 -- benzene [lhead=benzene]; } }

Caption: Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1015937-48-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| IUPAC Name | N-(phenylmethyl)oxetan-3-amine | [1] |

| Synonyms | Benzyl-oxetan-3-yl-amine | [2] |

| Storage Temperature | 2-8°C (protect from light) | [1][2] |

| Predicted XlogP | 1.0 | [3] |

| Monoisotopic Mass | 163.09972 Da | [3] |

Spectroscopic Characterization Profile

The structural elucidation of this compound relies on standard spectroscopic techniques.[4] While specific experimental data is proprietary to manufacturers, a predicted profile can be established based on its structure.

-

¹H NMR Spectroscopy : The spectrum would exhibit characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm) and a singlet for the benzylic CH₂ protons.[5][6] The protons of the oxetane ring would appear as multiplets in the aliphatic region, and the N-H proton would be a broad signal, the chemical shift of which is concentration-dependent.[5][6] The addition of D₂O would cause the N-H signal to disappear.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the oxetane ring. Carbons adjacent to the nitrogen and oxygen atoms would be deshielded and appear further downfield.[5]

-

Infrared (IR) Spectroscopy : Key absorptions would include N-H stretching for the secondary amine (a single sharp band around 3350 cm⁻¹) and C-O stretching for the ether linkage in the oxetane ring.[6] Aromatic C-H stretching would also be visible.

-

Mass Spectrometry (MS) : Following the nitrogen rule, the molecular ion peak (M⁺) would have an odd m/z value.[5] Predicted adducts include [M+H]⁺ at m/z 164.10700 and [M+Na]⁺ at m/z 186.08894.[3]

Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing secondary amines like this compound is reductive amination. This process involves the reaction of a primary amine with a ketone, followed by reduction of the resulting imine intermediate.

Expertise & Causality: This two-step, one-pot procedure is favored for its high efficiency and selectivity. The initial formation of the imine is a reversible condensation reaction. The subsequent reduction is irreversible and drives the equilibrium towards the final product. Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild, selective for imines over ketones, and does not require acidic conditions that could potentially open the strained oxetane ring.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add benzylamine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the secondary amine and the oxetane ring.

-

Basicity and Nucleophilicity of the Amine : Like other secondary amines, the nitrogen atom has a lone pair of electrons, making it basic and nucleophilic.[7] It can be protonated by acids to form ammonium salts. As a nucleophile, it can react with electrophiles such as alkyl halides (alkylation) or acid chlorides (acylation) to form tertiary amines and amides, respectively.[8][9]

-

Oxetane Ring Reactivity : The four-membered oxetane ring is strained and can be opened under certain conditions, typically with strong acids or nucleophiles. This reactivity can be exploited to introduce a 1,3-amino alcohol moiety into a target molecule. However, under standard synthetic conditions (e.g., reductive amination, amide coupling), the ring is generally stable.

-

Stability and Storage : The compound should be stored at 2-8°C and protected from light to prevent degradation.[1][2] Amines can be susceptible to oxidation over time, especially when exposed to air.[10]

Applications in Drug Discovery and Development

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, present in a majority of FDA-approved small-molecule drugs.[11] Amines, in particular, are crucial functional groups that often interact with biological targets and improve the pharmacokinetic properties of drug candidates.[12][13]

This compound serves as a key building block for introducing the oxetane motif. The oxetane ring is a valuable "magic fragment" in drug design because it can:

-

Improve Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving solubility compared to a gem-dimethyl or cyclobutyl group.

-

Enhance Metabolic Stability: The strained ring can block sites of metabolism on adjacent parts of the molecule.

-

Modulate Lipophilicity: It can fine-tune the lipophilicity (logP) of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Provide Favorable Exit Vectors: The amine provides a convenient handle for further chemical modification, allowing chemists to explore the surrounding chemical space.[14]

This building block is particularly useful in the synthesis of libraries of compounds for screening against various biological targets, accelerating the drug discovery process.[15]

Safety and Handling

Trustworthiness: The following safety protocols are based on general guidelines for handling amine-containing compounds and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) before use.

-

General Hazards : While a specific SDS for this compound is not publicly available, related compounds like benzylamine are classified as corrosive, causing severe skin burns and eye damage.[16] They can be harmful if swallowed or in contact with skin.[16][17] It is prudent to handle this compound with the same level of caution.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] All handling should be performed in a well-ventilated chemical fume hood.[16]

-

First Aid Measures :

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][17]

-

-

Storage and Disposal : Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[1][2] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

References

-

This compound (C10H13NO). PubChemLite. [Link]

-

3-Phenyloxetan-3-amine. PubChem. [Link]

-

N-benzyl-3-methylbutan-1-amine. PubChem. [Link]

-

Properties of amines. Chemistry LibreTexts. [Link]

-

Physical Properties of Amines. BYJU'S. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. [Link]

-

Benzylic amine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development. [Link]

-

Spectroscopy of Amines. OpenStax. [Link]

-

Synthesis of tertiary amines. YouTube. [Link]

-

General Reactivity of Amines. YouTube. [Link]

-

Amine Reactivity. Michigan State University Chemistry. [Link]

-

Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Department of Chemistry. [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

-

Amine Reactivity. Michigan State University Chemistry. [Link]

Sources

- 1. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]

- 2. This compound | 1015937-48-0 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. byjus.com [byjus.com]

- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 14. mykhailiukchem.org [mykhailiukchem.org]

- 15. researchgate.net [researchgate.net]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Characterization of N-benzyloxetan-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-benzyloxetan-3-amine is a heterocyclic compound that merges three key structural motifs of interest in modern drug discovery: a secondary amine, a benzyl group, and a strained oxetane ring. The oxetane moiety, in particular, has gained significant attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl or carbonyls.[1][2] Its incorporation can profoundly influence critical drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1][2][3] As a substituted 3-aminooxetane, this molecule represents a valuable building block for creating novel chemical entities with potentially enhanced physicochemical and pharmacokinetic profiles.

Given its novelty and the absence of extensive published data, the unambiguous structural confirmation of this compound is paramount for any research or development program. This guide provides a comprehensive framework for its characterization using the two cornerstone techniques of molecular identification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As no definitive experimental spectra have been published, this document serves as both a predictive guide and a methodological handbook. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the spectroscopic data for this compound, ensuring the highest degree of scientific integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will allow for the complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the oxetane ring, the benzylic methylene group, the aromatic ring, and the amine proton. The exact chemical shifts can be influenced by the solvent and concentration, but a reliable prediction can be made based on established principles and data from analogous structures.[4][5]

The causality behind these predictions lies in the electronic environment of each proton. The protons on the oxetane ring (H3, H2/H4) are deshielded by the adjacent electronegative oxygen and nitrogen atoms, shifting them downfield. The benzylic protons (H5) are adjacent to both the nitrogen and the aromatic ring, placing them in a distinct chemical shift region. Aromatic protons (H7-H9) typically appear between 7.2 and 7.4 ppm. The amine proton (H-N) signal is often broad and its position is highly dependent on solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-N | 1.5 - 2.5 | broad singlet (br s) | N/A | Exchangeable proton; position and shape are variable. |

| H3 | 3.8 - 4.2 | quintet or multiplet (m) | ~6-8 | Coupled to four adjacent methylene protons (H2/H4). |

| H2, H4 | 4.6 - 4.9 | multiplet (m) | ~6-8 (geminal and vicinal) | Diastereotopic methylene protons of the strained ring, coupled to each other and to H3. |

| H5 | 3.8 - 4.0 | singlet (s) | N/A | Methylene protons adjacent to nitrogen and phenyl ring. No adjacent protons to couple with. |

| H7, H8, H9 | 7.2 - 7.4 | multiplet (m) | ~7-8 | Standard aromatic region for a monosubstituted benzene ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are highly characteristic of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 55 - 60 | Methine carbon attached directly to the amine nitrogen. |

| C2, C4 | 75 - 80 | Methylene carbons of the oxetane ring, deshielded by the ring oxygen.[4] |

| C5 | 50 - 55 | Benzylic methylene carbon attached to nitrogen. |

| C6 | 138 - 140 | Aromatic quaternary carbon (ipso-carbon). |

| C7, C9 | 128 - 129 | Aromatic ortho- and para-carbons. |

| C8 | 127 - 128 | Aromatic meta-carbons. |

2D NMR Correlation for Structural Validation

To build a self-validating dataset, 2D NMR experiments are essential. They provide an internal cross-check of the 1D assignments.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled. A key correlation expected is between the H3 methine proton and the H2/H4 methylene protons of the oxetane ring, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful experiment for confirming the carbon skeleton. It correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of C2/C4, C3, C5, and the aromatic carbons based on the already assigned proton shifts.

Caption: Predicted HSQC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the CDCl₃ lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

-

2D NMR Acquisition:

-

Acquire standard gradient-selected COSY and HSQC spectra. Use default parameter sets provided by the spectrometer software and adjust as necessary for the sample concentration.

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The choice of ionization technique is critical.

Predicted High-Resolution Mass Spectrum (HRMS)

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Molecular Formula: C₁₀H₁₃NO

-

Monoisotopic Mass: 163.0997 g/mol [6]

-

Predicted [M+H]⁺ (ESI): 164.1070 m/z[6]

Predicted Fragmentation Pattern (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The resulting pattern is a fingerprint for the molecule. The presence of nitrogen means the molecular ion peak will have an odd mass-to-charge ratio (m/z), a key diagnostic feature according to the Nitrogen Rule.[7][8]

The fragmentation is driven by the formation of the most stable carbocations and radicals. For this compound, the most likely fragmentation pathways are:

-

Benzylic Cleavage: The most favorable fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation, which rearranges to the tropylium ion. This fragment is often the base peak (most intense signal) in the spectrum.[9]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a dominant pathway for amines.[8][10] This can lead to the loss of the oxetane ring portion or the benzyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Fragments in EI Mass Spectrum

| m/z | Proposed Fragment | Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₈H₈N]⁺ | Alpha-cleavage, loss of C₂H₅O radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion (likely base peak) |

| 72 | [C₃H₆NO]⁺ | Alpha-cleavage, loss of benzyl radical |

Experimental Protocol for MS Data Acquisition

-

ESI-MS (for accurate mass):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument immediately before the run to ensure high mass accuracy.

-

-

EI-MS (for fragmentation pattern):

-

This is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC. Use a column and temperature program suitable for separating the compound from any impurities (e.g., a ramp from 100 °C to 250 °C).

-

The compound will be ionized in the MS source using a standard electron energy of 70 eV.

-

Acquire the spectrum over a mass range of m/z 40-400.

-

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. This guide establishes a robust predictive and methodological framework for this purpose. The definitive identification of this compound would be confirmed by observing the following key spectroscopic features:

-

¹H NMR: Characteristic signals for the oxetane ring protons between 4.6-4.9 ppm and ~4.0 ppm, coupled to each other as confirmed by COSY.

-

¹³C NMR: The presence of seven distinct carbon signals, with the two oxetane methylene carbons appearing far downfield (~75-80 ppm).

-

HSQC: Unambiguous correlation between the proton and carbon signals as predicted.

-

HRMS (ESI): An [M+H]⁺ ion with a mass measurement that matches the calculated value for C₁₀H₁₄NO⁺ to within 5 ppm.

-

MS (EI): An odd-numbered molecular ion at m/z 163 and a characteristic base peak at m/z 91 corresponding to the tropylium ion.

By following the protocols and validating the acquired data against the predictive models outlined herein, researchers can ensure the structural integrity of this compound, enabling its confident use in drug discovery and medicinal chemistry applications.

References

-

G. K. Rowe, et al. (n.d.). Studies on the PMR Spectra of OXetanes, V. 2-(3,4-Dichlorophenyl)-oxetane and 2-(2,4-Dichlorophenoy)oxetane. ResearchGate. Retrieved from [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. Retrieved from [Link]

-

T. Satoh, et al. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 2967–2984. Retrieved from [Link]

-

de Souza, A. C. D., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5173. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Selva, A., et al. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. Retrieved from [Link]

-

de Souza, A. C. D., et al. (2020). Chemical Space Exploration of Oxetanes. Semantic Scholar. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H13NO). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(3), 1760-1789. Retrieved from [Link]

-

Stepan, A. F., et al. (2016). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 59(10), 4051–4071. Retrieved from [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Retrieved from [Link]

-

Diky, M., et al. (2020). Characterization of ¹H NMR and ¹³C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine. NIST WebBook. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzylamine [webbook.nist.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

chemical structure and IUPAC name of N-benzyloxetan-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of N-benzyloxetan-3-amine

Abstract

This compound is a valuable heterocyclic building block in modern medicinal chemistry. The incorporation of the oxetane ring, a strained four-membered ether, offers a unique structural and physicochemical profile, often improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. This guide provides a comprehensive overview of this compound, detailing its chemical structure and IUPAC nomenclature. We present a robust and widely applicable protocol for its synthesis via reductive amination, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this document outlines the key spectroscopic data required for its unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we discuss the compound's reactivity and its strategic application in drug discovery programs as a versatile synthetic intermediate.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

For decades, chemists in drug discovery have sought molecular scaffolds that can favorably modulate the properties of lead compounds. The oxetane ring has emerged as a particularly advantageous motif. Unlike its more flexible five- and six-membered ether counterparts, the strained nature of the four-membered ring imparts a distinct three-dimensional geometry. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Moreover, the oxetane unit is considered a "polar, non-basic" functional group. It can engage in hydrogen bonding via its oxygen atom, thereby improving aqueous solubility—a critical parameter for drug administration and distribution—without introducing a basic nitrogen center that could lead to off-target effects or undesirable toxicological profiles.[1] The replacement of historically common groups, like gem-dimethyl or carbonyl functionalities, with an oxetane ring has become a powerful strategy to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug candidates.

Chemical Structure and Nomenclature of this compound

The foundational step in utilizing any chemical entity is the precise understanding of its structure and formal naming convention.

IUPAC Name: N-(phenylmethyl)oxetan-3-amine[2]

Synonyms: this compound, Benzyl-oxetan-3-yl-amine[2][3]

Chemical Formula: C₁₀H₁₃NO[4][5]

Molecular Weight: 163.22 g/mol [2][3]

CAS Number: 1015937-48-0[2][5]

Structural Representation

The molecule consists of a central oxetane ring where the nitrogen atom of an amine group is attached at the 3-position. This secondary amine is further substituted with a benzyl group (a phenylmethyl moiety).

Caption: Figure 1: Chemical Structure of this compound

Synthesis Protocol: Reductive Amination

Reductive amination is one of the most robust and versatile methods for synthesizing amines in a drug discovery setting.[6] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

For the synthesis of this compound, the logical precursors are oxetan-3-one and benzylamine .

Methodology Rationale

-

Choice of Reagents: Oxetan-3-one provides the core heterocyclic scaffold, while benzylamine serves as the source of the N-benzyl group.[7]

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and selective hydride donor. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone, minimizing side reactions such as the reduction of oxetan-3-one to oxetan-3-ol. Its tolerance of mildly acidic conditions, which are required to catalyze imine formation, makes it ideal for one-pot procedures.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Reductive Amination

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-one (1.0 eq). Dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.5 M.

-

Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution, followed by glacial acetic acid (1.1-1.2 eq). The acid serves to catalyze the formation of the iminium ion intermediate.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be exothermic. Maintain the temperature at or below room temperature, using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Structural Elucidation and Spectroscopic Data

Unambiguous characterization of the synthesized molecule is paramount. The following spectroscopic data are expected for this compound.

| Technique | Expected Observations |

| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (t, 2H): Methylene protons (CH₂) of the oxetane ring adjacent to the oxygen. ~4.4 ppm (t, 2H): Methylene protons (CH₂) of the oxetane ring adjacent to the oxygen. ~3.8 ppm (s, 2H): Benzylic protons (CH₂). ~3.6 ppm (m, 1H): Methine proton (CH) of the oxetane ring at the 3-position. ~2.0 ppm (br s, 1H): Amine proton (NH). The chemical shift of the NH proton is variable and may exchange with D₂O.[8] |

| ¹³C NMR | ~127-140 ppm: Aromatic carbons of the benzyl group. ~75 ppm: Oxetane carbons (CH₂) adjacent to the oxygen. ~55 ppm: Benzylic carbon (CH₂). ~50 ppm: Oxetane carbon (CH) at the 3-position.[8] |

| Mass Spec (ESI+) | m/z 164.1 [M+H]⁺: The protonated molecular ion is expected to be the base peak.[4] |

| Infrared (IR) | ~3350-3310 cm⁻¹ (weak-medium): N-H stretch for a secondary amine.[9][10] ~3030 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1250-1020 cm⁻¹ (medium-strong): Aliphatic C-N stretch and the characteristic C-O-C ether stretch of the oxetane ring.[9][11] |

Reactivity and Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly strategic building block. Its utility stems from the distinct reactivity of its functional groups.

-

The Secondary Amine: The amine nitrogen is nucleophilic and can undergo a variety of subsequent reactions, such as acylation to form amides, alkylation to form tertiary amines, or participation in coupling reactions.[12] This allows for the rapid diversification of the scaffold to build libraries of compounds for screening.

-

The Benzyl Group: The N-benzyl group often serves as a protecting group for the secondary amine. It is stable to many reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst). This deprotection unmasks the free secondary amine (oxetan-3-amine), which can then be functionalized with a different group, a common strategy in late-stage functionalization during drug development.[6]

-

The Oxetane Ring: As discussed, the oxetane provides desirable physicochemical properties. Its presence makes the overall molecule more polar and often improves solubility and metabolic stability compared to analogous acyclic or carbocyclic structures.

The combination of a versatile amine handle, a removable benzyl group, and a property-enhancing oxetane core makes this compound a powerful intermediate for synthesizing more complex molecules with potential therapeutic applications.[13][14]

Conclusion

This compound exemplifies a modern building block designed to address the complex challenges of drug discovery. Its synthesis via reductive amination is efficient, scalable, and leverages well-understood principles of organic chemistry. The predictable spectroscopic signature allows for straightforward and reliable characterization. For researchers and scientists in drug development, understanding the synthesis and reactivity of such scaffolds is crucial for the rational design and rapid assembly of novel therapeutic agents with optimized pharmacological profiles.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Supplementary Information, General Procedure for Hydroboration of Imines. [Link]

-

Appchem. This compound. [Link]

-

Jiménez, M. V., et al. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. 3-Phenyloxetan-3-amine. National Center for Biotechnology Information. [Link]

-

Advion. 3-Benzyloxetan-3-amine hydrochloride. [Link]

-

El-Gendy, M. A. Spectroscopic Characterization of the Tertiary Amine. International Journal of Science and Research. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

PubChem. N-Benzylidenebenzylamine. National Center for Biotechnology Information. [Link]

-

da Silva, P. B., et al. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Rivero-Jerez, P. S., et al. Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. [Link]

-

Smith, B. C. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Organic Chemistry Portal. Benzylic amine synthesis by amination (arylation). [Link]

-

Kuhn, K., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines.... [Link]

-

ResearchGate. Study of the composition of amines using IR spectroscopy. [Link]

-

Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

The Organic Chemistry Tutor. synthesis of tertiary amines. YouTube. [Link]

-

Aghazadeh, M., et al. The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. Academic Journals. [Link]

-

NIST. Benzylamine. NIST WebBook. [Link]

-

University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

-

Beilstein Journals. Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. [Link]

-

Royal Society of Chemistry. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

-

Michigan State University. Reaction of Amines with Nitrous Acid. [Link]

-

TMP Chem. General Reactivity of Amines. YouTube. [Link]

-

ResearchGate. Selected benzyl amine-containing examples of FDA-approved pharmaceuticals.... [Link]

-

ResearchGate. Structural identification of compounds containing tertiary amine side chains.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 1015937-48-0 [amp.chemicalbook.com]

- 3. This compound | 1015937-48-0 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. appchemical.com [appchemical.com]

- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 7. Benzylamine [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

N-Substituted Oxetanes: A Technical Guide to Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of properties—high polarity, metabolic stability, and a distinct three-dimensional geometry—offers drug designers a powerful tool to overcome common challenges in compound optimization. This guide provides an in-depth technical exploration of N-substituted oxetanes, from their initial discovery and synthesis to their comprehensive characterization and strategic deployment in drug development. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and illustrate key concepts with practical case studies, offering researchers, scientists, and drug development professionals a field-proven perspective on harnessing the potential of this remarkable scaffold.

The Strategic Emergence of Oxetanes in Medicinal Chemistry

The journey of the oxetane ring in drug discovery has been one of accelerating interest. Initially considered synthetically challenging and potentially unstable due to inherent ring strain (approximately 106 kJ·mol⁻¹), its value is now widely recognized.[1][2] Pioneering work by Carreira and colleagues in the mid-2000s was highly influential, demonstrating that 3,3-disubstituted oxetanes could serve as effective bioisosteric replacements for gem-dimethyl and carbonyl groups.[3][4][5] This "rediscovery" sparked a surge of research into the scaffold's potential.[6]

N-substituted oxetanes, in particular, have become prevalent. The rationale for their incorporation is multifaceted:

-

Modulation of Physicochemical Properties: Oxetanes can significantly enhance aqueous solubility and reduce lipophilicity (LogD) without introducing metabolic liabilities often associated with other polar groups.[1][4][7] For instance, replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[4][7]

-

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than corresponding carbocyclic or larger heterocyclic structures.[3][4] This stability is particularly pronounced in 3,3-disubstituted oxetanes, where steric hindrance protects the C-O bonds from nucleophilic attack.[6][8]

-

Basicity (pKa) Attenuation: A key strategic advantage is the oxetane's strong inductive electron-withdrawing effect. Placing an oxetane ring proximal to a basic nitrogen atom can significantly lower its pKa. This is a critical tool for medicinal chemists to mitigate issues related to high basicity, such as hERG inhibition or excessive tissue distribution, as exemplified in the development of Bruton's tyrosine kinase (BTK) inhibitors.[3][4][6][8]

-

Vectorial Exit into Unexplored Chemical Space: The defined three-dimensional geometry of the oxetane ring allows chemists to project substituents into new regions of chemical space, potentially accessing novel and favorable interactions with biological targets.[6]

The logical flow for considering the incorporation of an N-substituted oxetane into a drug candidate is outlined below.

Core Synthetic Strategies for N-Substituted Oxetanes

The synthesis of N-substituted oxetanes can be broadly categorized into two primary approaches: the functionalization of pre-existing oxetane building blocks and the de novo construction of the oxetane ring. The choice of strategy is dictated by the desired substitution pattern, scalability, and the stage of the drug discovery program.

The Building Block Approach: Leveraging Commercial Scaffolds

For rapid lead optimization, the use of commercially available oxetane building blocks is the most common and efficient strategy.[3][6] This approach allows for late-stage diversification of drug candidates.

Key Building Blocks:

-

Oxetan-3-one: A versatile precursor for accessing 3-substituted oxetanes. Reductive amination is a cornerstone reaction for introducing nitrogen substituents.

-

3-Aminooxetane: The most widely used building block.[6][8] It readily participates in amide couplings, SNAr reactions, and reductive aminations to forge the desired N-substituted products.[3][6]

-

Oxetanes with a Leaving Group at C3: Halides or sulfonates at the 3-position are excellent electrophiles for nucleophilic substitution with primary or secondary amines.

This protocol is a self-validating system because successful formation of the product confirms the reactivity of both the ketone and the amine, and the efficacy of the reducing agent.

-

Imine Formation: Dissolve oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the solution at room temperature. The choice of this reagent is causal; it is selective for the iminium ion over the ketone, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

De Novo Synthesis: Constructing the Oxetane Ring

When highly substituted or novel oxetane scaffolds are required, or for process scale-up, de novo synthesis becomes necessary. The primary methods involve intramolecular cyclization.

This classical C-O bond-forming reaction is a robust method for creating the oxetane ring from a 1,3-diol precursor.[1] The key is the selective activation of one hydroxyl group as a good leaving group (e.g., tosylate, mesylate) followed by intramolecular SN2 displacement by the remaining hydroxyl group under basic conditions.

The [2+2] photocycloaddition between a carbonyl compound and an alkene is another powerful, albeit less common in medicinal chemistry programs, method for synthesizing oxetanes.[5][9][10] This reaction can provide access to complex, substituted oxetanes in a single step, though regioselectivity and diastereoselectivity can be challenges that are substrate-dependent.[9]

This protocol, adapted from process development efforts at Merck, demonstrates a scalable route to a key 3-substituted oxetane intermediate.[3][11]

-

Diol Formation: Start with a suitable precursor, such as diethyl 2-allyl-2-(4-bromobenzyl)malonate. Perform ozonolysis followed by reductive workup (e.g., with NaBH₄) to generate the corresponding 1,3-diol.

-

Selective Tosylation: React the diol with one equivalent of tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) at low temperature. This step is critical; the primary hydroxyl group reacts preferentially over the secondary or tertiary hydroxyl, a choice driven by sterics and electronics.

-

Cyclization: Treat the resulting mono-tosylate with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like tetrahydrofuran (THF). The alkoxide generated will displace the tosylate intramolecularly to form the oxetane ring.

-

Scale-Up Considerations: On a large scale, temperature control during the cyclization step is crucial to manage the exotherm and prevent side reactions. The choice of base and solvent must be optimized for yield, purity, and process safety.[12]

Initial Characterization of N-Substituted Oxetanes

Once synthesized, rigorous characterization is essential to confirm the structure and purity of the novel compound. A combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of oxetanes.

-

¹H NMR: The protons on the oxetane ring typically appear in the δ 4.0-5.0 ppm region. The protons on the carbons adjacent to the oxygen (C2 and C4) are deshielded and resonate further downfield than the protons on C3. The coupling constants can provide information about the puckering of the ring.[5]

-

¹³C NMR: The carbons of the oxetane ring are also characteristic, typically appearing in the δ 60-80 ppm range.

-

¹⁹F NMR: If fluorine atoms are present in the molecule, ¹⁹F NMR is a highly sensitive probe for confirming structure and purity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to confirm its elemental composition via high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including relative and absolute stereochemistry. It also reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the puckering of the oxetane ring.[1][5]

| Technique | Information Provided | Key Considerations |

| ¹H, ¹³C NMR | Connectivity, chemical environment, stereochemistry | Protons on oxetane ring typically at δ 4.0-5.0 ppm |

| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | Confirms successful synthesis and purity |

| X-ray Crystallography | Unambiguous 3D structure, stereochemistry | Requires a single, high-quality crystal |

Field-Proven Insights: The Oxetane Impact on Drug Properties

The theoretical benefits of incorporating an N-substituted oxetane are consistently validated in drug discovery campaigns.

Case Study: Attenuating Basicity in a PI3K Inhibitor

In the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, Genentech encountered a lead compound with high basicity (pKa = 7.6), which contributed to off-target effects, including cardiac toxicity (hERG inhibition).[8]

-

The Problem: High amine basicity leading to undesirable safety profile.

-

The Solution: An N-substituted oxetane was introduced adjacent to the basic nitrogen. The inductive effect of the oxetane oxygen dramatically reduced the amine's basicity.

-

The Result: The resulting compound, GDC-0349 , had a pKa of 5.0.[8] This >2 unit drop in pKa effectively mitigated the hERG liability (IC₅₀ > 100 μM) while maintaining potent on-target activity and improving the overall pharmacokinetic profile.[8]

Conclusion and Future Directions

N-substituted oxetanes have firmly established their place as a valuable motif in the medicinal chemist's toolbox. Their ability to predictably and favorably modulate key drug-like properties provides a rational approach to overcoming common optimization hurdles. While the synthetic accessibility has improved dramatically with the commercialization of key building blocks, challenges remain, particularly in the scalable synthesis of more complex and diversely substituted oxetanes.[6][8][11] Future innovations will likely focus on developing more efficient and stereoselective de novo synthetic methods and expanding the catalog of available oxetane building blocks. As our understanding of the subtle interplay between the oxetane scaffold and biological systems deepens, its strategic application will undoubtedly continue to fuel the discovery of the next generation of therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12536-12555. [Link]

-

Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Javed, S., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1453. [Link]

-

Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. [Link]

-

de Souza, A. C. C., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5096. [Link]

-

Carreira, E. M., & Fessard, T. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9068. [Link]

-

Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16042-16048. [Link]

-

Waser, M. (2016). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 12, 1269-1288. [Link]

-

Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]

-

Melchiorre, P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central. [Link]

-

The Dong Group. (n.d.). Oxetane Presentation. [Link]

-

Katritzky, A. R., et al. (2004). Simple Two-Step Protocol for the Synthesis of Amino-Oxetanes. The Journal of Organic Chemistry, 69(24), 8495-8498. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetane synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. chemrxiv.org [chemrxiv.org]

fundamental properties of oxetane-containing compounds

An In-Depth Technical Guide to the Fundamental Properties of Oxetane-Containing Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure—offers a powerful toolkit for overcoming common challenges in drug discovery.[2][3] This guide provides a comprehensive exploration of the , intended for researchers, scientists, and drug development professionals. We will delve into the structural and physicochemical characteristics, synthetic methodologies, and reactivity of the oxetane ring. Furthermore, we will examine its strategic application as a bioisostere to modulate pharmacokinetic profiles, supported by field-proven insights, detailed experimental protocols, and data-driven comparisons.

The Oxetane Motif: Structural and Conformational Properties

The utility of the oxetane ring in drug design is deeply rooted in its unique structural features. Unlike the planar perception that plagued early understanding, X-ray crystallography has revealed that the oxetane ring is not perfectly flat but adopts a slightly puckered conformation.[4][5] This subtle three-dimensionality is a key attribute in the modern drive to increase the sp³ character of drug candidates, moving away from the "flatland" of aromatic compounds.[1]

The parent oxetane ring has a puckering angle of approximately 8.7°, which is significantly less than that of cyclobutane (~30°).[4][5] This relative planarity is attributed to reduced gauche interactions due to the replacement of a methylene unit with an oxygen atom.[5][6] The endocyclic bond angles are compressed far from the ideal tetrahedral angle, resulting in significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide (27.3 kcal/mol) and much greater than tetrahydrofuran (5.6 kcal/mol).[4][5] This inherent strain is a critical determinant of the ring's reactivity.

| Property | Unsubstituted Oxetane | Reference |

| Puckering Angle | 8.7° | [4][5] |

| Ring Strain Energy | ~25.5 kcal/mol (106 kJ/mol) | [4][5][6] |

| C-O Bond Length | 1.46 Å | [7] |

| C-C Bond Length | 1.53 Å | [7] |

| C-O-C Bond Angle | 90.2° | [7] |

| C-C-C Bond Angle | 84.8° | [7] |

Table 1: Key structural properties of the unsubstituted oxetane ring.

The introduction of substituents, particularly at the 3-position, can increase unfavorable eclipsing interactions and lead to a more puckered conformation, further enhancing the molecule's three-dimensionality.[7][8]

Core Physicochemical Properties for Drug Design

The incorporation of an oxetane can profoundly and predictably alter a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polarity and Hydrogen Bond Acceptance: The strained C-O-C bond angle exposes the oxygen's lone pairs, making oxetane a surprisingly strong hydrogen-bond acceptor.[5] Its H-bond accepting ability is superior to other cyclic ethers and most carbonyl functional groups (e.g., ketones, esters), making it an effective scaffold for interacting with biological targets.[7]

-

Aqueous Solubility: One of the most celebrated attributes of the oxetane motif is its ability to enhance aqueous solubility.[3] Replacing lipophilic groups like a gem-dimethyl moiety with a polar oxetane can increase solubility by orders of magnitude (from 4-fold to over 4000-fold depending on the molecular context), a critical advantage for improving oral bioavailability.[3][9]

-

Lipophilicity (LogD): Correspondingly, oxetane-containing molecules are typically less lipophilic than their gem-dimethyl or carbocyclic analogues.[3] This reduction in LogD is beneficial for minimizing off-target toxicity and improving overall drug-like properties.[1]

-

Basicity (pKa) Modulation: The oxetane's oxygen atom exerts a potent inductive electron-withdrawing effect.[10] This feature is a powerful tool for medicinal chemists to fine-tune the basicity of proximal amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, which can be crucial for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3][10]

Synthesis of Oxetane-Containing Compounds

The growing utility of oxetanes has spurred the development of robust synthetic methods. While numerous strategies exist, a few have become workhorses in the field.

Key Synthetic Strategies

-

Intramolecular Williamson Ether Synthesis: This is a classic and widely used method involving the base-promoted cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position relative to a hydroxyl group.[7]

-

The Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a versatile and atom-economical method for constructing the oxetane ring.[4][9]

-

Ring Expansion of Epoxides: The thermodynamic driving force from the high ring strain of epoxides can be harnessed to synthesize oxetanes. This is often achieved using sulfur ylides in a Corey-Chaykovsky-type reaction.[4][8]

-

Derivatization of Oxetane Building Blocks: With the commercial availability of key building blocks like oxetan-3-one, derivatization has become an efficient route to a wide array of functionalized oxetanes.[10]

Example Experimental Protocol: Synthesis of 3-phenyl-3-(tosyloxymethyl)oxetane

This protocol illustrates a typical intramolecular cyclization approach, a self-validating system where successful ring formation is confirmed by spectroscopic analysis, distinguishing the product from the starting material.

Objective: To synthesize an oxetane ring via an intramolecular Williamson etherification.

Materials:

-

2-phenyl-2-(hydroxymethyl)propane-1,3-diol

-

Tosyl chloride (TsCl)

-

Pyridine

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Monotosylation (Causality: Selective protection of a primary alcohol):

-

Dissolve 2-phenyl-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) followed by the dropwise addition of a solution of tosyl chloride (1.1 eq) in DCM. The base (pyridine) neutralizes the HCl byproduct.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate. Purify by silica gel chromatography if necessary.

-

-

Intramolecular Cyclization (Causality: Base-mediated ring closure):

-

Dissolve the purified monotosylate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The NaH acts as a strong, non-nucleophilic base to deprotonate the remaining hydroxyl group, initiating the intramolecular Sₙ2 attack.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to afford the desired 3-phenyl-3-(tosyloxymethyl)oxetane.

-

-

Validation:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the hydroxyl proton signal and characteristic shifts in the methylene protons adjacent to the oxetane oxygen in the ¹H NMR spectrum validate the ring formation.

-

Reactivity and Stability

The inherent ring strain of oxetanes dictates their reactivity. While more stable than epoxides, they are susceptible to ring-opening under acidic or Lewis acidic conditions.[11][12] The regioselectivity of ring-opening is influenced by both steric and electronic factors of the substituents. Generally, nucleophilic attack occurs at the less substituted carbon.[11]

However, under neutral and basic conditions, the oxetane ring is remarkably stable.[13] This stability is a key reason for its successful application in drug molecules, as it can withstand physiological pH and many synthetic transformations without degradation.[5] 3,3-disubstituted oxetanes are particularly robust as they lack a stereocenter and provide steric hindrance that can further protect the ring from metabolic or chemical attack.[14]

The Oxetane Advantage in Medicinal Chemistry

The true power of the oxetane motif lies in its application as a strategic tool to enhance drug-like properties.

Oxetane as a Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of drug optimization. The oxetane ring is a modern and highly effective bioisostere for several common functionalities.[15]

-

gem-Dimethyl Group Replacement: This is perhaps the most impactful application. The oxetane ring occupies a similar steric volume to the gem-dimethyl group but replaces a lipophilic, metabolically vulnerable moiety with a polar, stable one.[5] This swap simultaneously blocks C-H metabolism and improves aqueous solubility without the unfavorable increase in lipophilicity associated with the original group.[2]

-

Carbonyl Group Replacement: The oxetane shares a similar dipole moment, H-bond accepting capacity, and lone pair orientation with a carbonyl group.[1][6] However, it is significantly more resistant to metabolic reduction or nucleophilic attack, making it a metabolically robust replacement.[5][15]

-

Morpholine Replacement: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as superior analogues to morpholine, often providing enhanced solubility and improved metabolic profiles.[9][16]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. tandfonline.com [tandfonline.com]

- 12. Oxetane - Wikipedia [en.wikipedia.org]

- 13. Oxetanes - Enamine [enamine.net]

- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

N-benzyloxetan-3-amine: A Technical Guide for the Modern Medicinal Chemist

Introduction: The Rise of the Oxetane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized physicochemical and pharmacokinetic properties is relentless. Among the scaffolds that have gained significant traction, the oxetane ring has emerged as a uniquely valuable motif.[1] This small, four-membered cyclic ether offers a compelling combination of properties: it is a polar, three-dimensional structure that can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] The incorporation of an oxetane can profoundly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups—all critical parameters in the optimization of drug candidates.[1]

This guide focuses on a specific and highly versatile building block: N-benzyloxetan-3-amine . This secondary amine combines the advantageous properties of the oxetane ring with the utility of a benzyl-protected amine, making it a strategic intermediate for the synthesis of complex molecules in drug discovery programs. As a secondary amine, it serves as a nucleophile, while the benzyl group offers a readily cleavable protecting group, allowing for subsequent functionalization. This document provides an in-depth exploration of its synthesis, physicochemical properties, spectral characterization, and synthetic utility, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound (CAS No. 1015937-48-0) is a secondary amine featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine moiety. The presence of the strained oxetane ring and the benzyl group dictates its unique chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1015937-48-0 | |

| Molecular Formula | C₁₀H₁₃NO | |